molecular formula C24H22ClN3O3 B299994 1'-allyl-2-(4-chlorophenyl)-4-ethyl-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

1'-allyl-2-(4-chlorophenyl)-4-ethyl-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

Cat. No.: B299994
M. Wt: 435.9 g/mol
InChI Key: JACYHYKXQAODKK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a tetrahydropyrrolo[3,4-c]pyrrole and an indole moiety, making it a fascinating subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and spiro-annulation reactions. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and IR spectroscopy .

Scientific Research Applications

5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Shares a similar aromatic structure but differs in its pyrazole ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of the spiro linkage.

    4-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline: Features a tetrahydroquinoline ring system.

Uniqueness

What sets 5-(4-Chlorophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione apart is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-ethyl-1//'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione

InChI

InChI=1S/C24H22ClN3O3/c1-3-13-27-18-8-6-5-7-16(18)24(23(27)31)20-19(17(4-2)26-24)21(29)28(22(20)30)15-11-9-14(25)10-12-15/h3,5-12,17,19-20,26H,1,4,13H2,2H3

InChI Key

JACYHYKXQAODKK-UHFFFAOYSA-N

SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Canonical SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Origin of Product

United States

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